molecular formula C6H5BrN2O3 B14447464 2-Bromomethyl-4-nitropyridine-1-oxide CAS No. 79078-31-2

2-Bromomethyl-4-nitropyridine-1-oxide

Cat. No.: B14447464
CAS No.: 79078-31-2
M. Wt: 233.02 g/mol
InChI Key: DAAPWWCPWYUAEI-UHFFFAOYSA-N
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Description

General Significance of Pyridine (B92270) N-Oxides in Contemporary Organic Synthesis

Pyridine N-oxides are a significant class of heterocyclic compounds that have garnered considerable attention in organic synthesis. acs.org Their utility stems from the unique electronic properties conferred by the N-oxide functional group, which modifies the reactivity of the pyridine ring. Unlike the relatively unreactive pyridine, pyridine N-oxides serve as activated intermediates for the synthesis of substituted pyridine derivatives, which are integral components in medicinal chemistry, agrochemicals, and materials science. bohrium.comresearchgate.net

The introduction of the oxygen atom to the nitrogen of the pyridine ring has several profound effects. It increases the electron density on the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution. Conversely, the positively charged nitrogen atom activates these same positions toward nucleophilic attack, a reactivity pattern that is exploited in a wide array of synthetic transformations. wikipedia.orgscripps.edu Pyridine N-oxides are not only valuable substrates but also function as mild oxidants, catalysts, and ligands in metal complexes. acs.orgbohrium.com Their accentuated polarity and ability to act as both charge donors and acceptors contribute to their diverse applications in chemistry and biotechnology. nih.gov

Overview of Halogenated and Nitrated Pyridine N-Oxide Derivatives

Halogenated and nitrated pyridine N-oxides are particularly important subclasses that serve as versatile building blocks for more complex molecules. The introduction of halogen and nitro groups further modulates the electronic landscape of the pyridine N-oxide core, opening up diverse avenues for functionalization.

Halogenated Pyridine N-Oxides: These derivatives are key precursors for introducing various functional groups onto the pyridine ring. acs.org Halogenation of pyridine N-oxides can be achieved with high regioselectivity, providing practical access to 2-halo-substituted pyridines, which are valuable intermediates in the pharmaceutical industry. acs.orgnih.gov The halogen atoms, typically chlorine or bromine, can be readily displaced by a variety of nucleophiles via SNAr reactions or participate in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. researchgate.netacs.org For instance, 2-bromo-4-nitropyridine N-oxide and 3-bromo-4-nitropyridine (B1272033) N-oxide are examples of compounds where both halogenation and nitration are present, offering multiple sites for synthetic modification. chemimpex.comsigmaaldrich.com

Nitrated Pyridine N-Oxides: The nitration of pyridine N-oxide typically occurs at the 4-position, yielding 4-nitropyridine (B72724) N-oxide. chemicalbook.comresearchgate.net This is a significant transformation, as direct nitration of pyridine itself is difficult and requires harsh conditions. researchgate.net The electron-withdrawing nitro group strongly activates the 4-position for nucleophilic aromatic substitution. Consequently, the nitro group in 4-nitropyridine N-oxide can be easily displaced by a wide range of nucleophiles (e.g., halides, alkoxides), providing a straightforward route to various 4-substituted pyridine derivatives. chemicalbook.comresearchgate.net The presence of a nitro group is also known to enhance the biological activity of some pyridine N-oxide compounds. nih.gov

Fundamental Electronic and Structural Considerations of the Pyridine N-Oxide Moiety in Substituted Systems

The chemical behavior of pyridine N-oxides is intrinsically linked to their electronic and structural features. The N-oxide bond is best described as a resonance hybrid of several canonical forms. thieme-connect.de This results in a 1,2-dipolar structure with a partial negative charge on the oxygen atom and a delocalized positive charge on the nitrogen and the pyridine ring, particularly at the C2 and C4 positions. thieme-connect.de This charge distribution explains the enhanced reactivity of the ring towards both electrophiles and nucleophiles compared to the parent pyridine.

Key structural and electronic properties are summarized below:

PropertyPyridine N-OxidePyridineReference
Dipole Moment 4.37 D2.03 D scripps.edu
Basicity (pKa of conjugate acid) 0.795.2 scripps.edu
N-O Bond Length ~1.34 ÅN/A wikipedia.org

Substituents on the pyridine N-oxide ring can significantly influence its structure and electron distribution. A study comparing 4-nitropyridine N-oxide with non-substituted and 4-methyl-substituted pyridine N-oxide demonstrated these effects clearly. nih.gov The electron-withdrawing nitro group in the para-position leads to a decrease in the N→O bond length and an increase in the ipso-C-N-C angle, indicative of significant electronic perturbation. nih.gov In contrast, an electron-donating group like a methyl group produces the opposite structural changes. nih.gov These substituent-induced modifications to the electronic and geometric structure are fundamental to understanding and predicting the reactivity of complex derivatives like 2-bromomethyl-4-nitropyridine-1-oxide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79078-31-2

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

2-(bromomethyl)-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H5BrN2O3/c7-4-6-3-5(9(11)12)1-2-8(6)10/h1-3H,4H2

InChI Key

DAAPWWCPWYUAEI-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])CBr)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Bromomethyl 4 Nitropyridine 1 Oxide

Reactivity of the Bromomethyl Functionality

The bromomethyl group attached to the C-2 position of the pyridine (B92270) ring is structurally analogous to a benzylic halide. This position is activated towards nucleophilic substitution reactions due to the ability of the aromatic ring to stabilize the transition state.

The primary mode of reactivity for the bromomethyl group is nucleophilic substitution (S\N2). The carbon atom of the CH₂Br group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reaction is a standard method for introducing various functional groups at the 2-methyl position.

While specific studies on 2-Bromomethyl-4-nitropyridine-1-oxide are not extensively documented, the reactivity can be inferred from analogous 2-(halomethyl)pyridine derivatives. Common nucleophiles that are expected to react at this center include amines, alcohols, thiols, and carbanions.

Table 1: Expected Nucleophilic Substitution Reactions at the Bromomethyl Center

Nucleophile (Nu⁻) Reagent Example Expected Product Structure
Amine R₂NH 2-(Aminomethyl)-4-nitropyridine-1-oxide
Alkoxide RO⁻Na⁺ 2-(Alkoxymethyl)-4-nitropyridine-1-oxide
Thiolate RS⁻Na⁺ 2-(Thioether)-4-nitropyridine-1-oxide
Cyanide KCN 2-(Cyanomethyl)-4-nitropyridine-1-oxide

The reaction proceeds via a backside attack mechanism, characteristic of S\N2 reactions. The presence of the electron-withdrawing nitro and N-oxide groups may influence the reaction rate, though typically the primary factor is the inherent reactivity of the benzylic-like halide.

The bromomethyl group is not susceptible to electrophilic attack. Its reactivity is dominated by the electrophilic nature of the methyl carbon and the ability of bromine to act as a leaving group. Therefore, electrophilic reactions at this functionality are not a characteristic feature of this compound's chemical profile.

Reactivity and Transformations of the Nitro Group

The nitro group at the C-4 position, in conjunction with the N-oxide, strongly deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution.

The 4-position of the pyridine N-oxide ring is highly electrophilic, a feature that is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. This makes the nitro group an excellent leaving group in nucleophilic aromatic substitution (S\NAr) reactions. This reactivity is well-documented for the parent compound, 4-nitropyridine-N-oxide, which readily undergoes substitution with various nucleophiles. researchgate.net

The mechanism involves the attack of a nucleophile at the C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the N-oxide and the nitro group. Subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the ring. Kinetic studies on related bromopyridine N-oxides and nitropyridine N-oxides show that the reactivity for nitro-group displacement is generally high, often greater than that for halogen displacement. rsc.org

Table 2: Representative S\NAr Reactions on 4-Nitropyridine-N-oxide Analogues

Nucleophile Reagent Product Reference
Ethoxide Sodium Ethoxide 4-Ethoxypyridine-N-oxide researchgate.net
Chloride HCl 4-Chloropyridine-N-oxide researchgate.net
Bromide HBr 4-Bromopyridine-N-oxide researchgate.net

It is expected that this compound would exhibit similar reactivity, allowing for the selective replacement of the nitro group to synthesize a variety of 2-bromomethyl-4-substituted pyridine-1-oxides. The choice of nucleophile and reaction conditions would determine the final product.

Nitro-group migration is a known, albeit relatively uncommon, rearrangement reaction in aromatic systems. Studies have documented this phenomenon in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, where the nitro group migrates from the C-4 to the C-3 position. clockss.org This migration was observed to be dependent on solvent and base conditions, occurring in polar aprotic solvents. clockss.org

However, there are no specific studies reporting nitro-group migration for this compound. The mechanism of such migrations can be complex and is not a generally expected reaction pathway for this substrate under typical nucleophilic substitution conditions.

Reactivity of the N-Oxide Functionality

The N-oxide group is a versatile functionality that modifies the electronic properties of the pyridine ring and has its own distinct reactivity. It acts as a mild oxidant and can be readily removed through deoxygenation reactions. thieme-connect.deorganic-chemistry.org The N-oxide's oxygen atom increases the electron density at the 2- and 4-positions through resonance, but the inductive effect of the N-O bond makes these positions electrophilic and susceptible to nucleophilic attack. thieme-connect.de

A primary reaction of the N-oxide is its removal to yield the corresponding pyridine. This deoxygenation can be accomplished with a variety of reducing agents. The reaction is synthetically useful as the N-oxide group is often used to direct substitution patterns on the pyridine ring, after which it is removed.

Table 3: Common Reagents for the Deoxygenation of Pyridine N-Oxides

Reagent Conditions Reference
PCl₃ or PBr₃ CHCl₃, rt clockss.org
Zn/AcOH Acetic Acid, heat -
H₂ / Pd-C Catalytic Hydrogenation -
[Pd(OAc)₂]/dppf Triethylamine (B128534), microwave organic-chemistry.org
In / PivCl Indium and Pivaloyl chloride, rt organic-chemistry.org

Applying these methods to this compound would be expected to yield 2-Bromomethyl-4-nitropyridine, provided the reagents are compatible with the bromomethyl and nitro functionalities. For instance, strongly nucleophilic reagents like PCl₃ might lead to side reactions at the bromomethyl position.

Behavior as a Nucleophile and Electrophile

This compound exhibits pronounced dual electronic character, enabling it to function as both a nucleophile and an electrophile at different sites within the molecule. scripps.edu

Nucleophilic Character: The primary nucleophilic center is the oxygen atom of the N-oxide group. scripps.edu The lone pairs on this oxygen can attack a variety of electrophiles. This initial activation of the N-oxide is a key step in many of its characteristic reactions, such as the Polonovski rearrangement.

Electrophilic Character: The molecule possesses two principal electrophilic sites.

Bromomethyl Carbon: The carbon atom of the 2-(bromomethyl) group is highly electrophilic. This is due to the strong inductive effect of the adjacent bromine atom and the electron-withdrawing nature of the 4-nitropyridine-1-oxide ring. Consequently, it is an excellent substrate for SN2 reactions with a wide range of nucleophiles.

Pyridine Ring: The aromatic ring is rendered electron-deficient by the combined electron-withdrawing effects of the 4-nitro group and the N-oxide function. This activates the ring, particularly at the C2 and C6 positions, toward nucleophilic attack, although this pathway is generally less favored than substitution at the more reactive bromomethyl site.

Table 1: Nucleophilic and Electrophilic Sites of this compound
Reactive SiteCharacterGoverning FactorsTypical Reactions
N-Oxide OxygenNucleophilicLone pair availabilityAcylation, Protonation
Bromomethyl Carbon (CH₂)Highly ElectrophilicInductive effect of Br; Ring electron-withdrawalSN2 Substitution
Pyridine Ring (C2, C6)ElectrophilicResonance/Inductive effects of NO₂ and N-O groupsNucleophilic Aromatic Substitution (minor pathway)

Role in Oxygen Transfer Processes

Pyridine N-oxides are well-established as competent oxygen atom transfer (OAT) agents in organic synthesis, capable of oxidizing a variety of substrates. researchgate.net The reactivity of this compound in such processes is significantly enhanced by the presence of the 4-nitro group. This strongly electron-withdrawing substituent polarizes the N-O bond, weakening it and facilitating the transfer of the oxygen atom.

These OAT reactions are frequently catalyzed by transition metal complexes, such as those of rhenium or osmium. researchgate.net The general mechanism involves the coordination of the N-oxide to the metal center, followed by transfer of the oxygen atom to either the metal itself (forming a high-valent metal-oxo species) or directly to a substrate. The presence of the 4-nitro group makes the compound a more potent oxidant compared to unsubstituted pyridine N-oxide. researchgate.netresearchgate.net

Polonovski Rearrangement and Related Transformations

The Polonovski reaction is a classic transformation of tertiary amine N-oxides, including pyridine N-oxides. organicreactions.org The reaction is typically initiated by activating the N-oxide oxygen with an acid anhydride (B1165640), most commonly acetic anhydride. This activation is followed by the removal of a proton from a carbon alpha to the nitrogen atom. chemtube3d.com

In the case of this compound, the reaction would proceed via the following key steps:

Acylation: The nucleophilic N-oxide oxygen attacks acetic anhydride to form an N-acetoxy pyridinium (B92312) intermediate.

Deprotonation: A base, typically the acetate (B1210297) ion generated in the first step, removes a proton from the bromomethyl group.

Rearrangement: The resulting intermediate can then undergo rearrangement. Studies on similar 2-alkylpyridine 1-oxides suggest the formation of an intermediate that can be described as a tight ion pair rather than a radical pair. The presence of the bromine atom could further influence the stability and subsequent reaction pathways of this intermediate. This process ultimately leads to functionalization at the side chain, yielding valuable synthetic intermediates. chemtube3d.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

The inherent structural features of this compound provide strong control over the regioselectivity of its derivatization reactions.

Regioselectivity:

Side-Chain Functionalization: The most common and highly regioselective reaction is nucleophilic substitution at the bromomethyl group. The high electrophilicity of this position makes it the preferential site of attack for a vast majority of nucleophiles.

Ring Functionalization: For reactions involving C-H activation, the N-oxide group acts as an excellent directing group, invariably directing metallation and subsequent functionalization to the C2 position. nih.gov Since this position is already substituted in the title compound, C-H activation would be directed to the next most activated and sterically accessible position, which is the C6-H bond. Reactions involving nucleophilic addition to the ring, activated by reagents like trifluoromethanesulfonic anhydride, also show high regioselectivity for the 2- or 4-positions. nih.gov

Stereoselectivity: Stereoselectivity becomes a consideration when derivatization reactions lead to the formation of a new chiral center. For instance, the SN2 reaction at the bromomethyl group with a prochiral nucleophile could potentially generate a stereocenter. However, without a chiral auxiliary or catalyst, such reactions would typically yield a racemic mixture. The development of stereoselective transformations would require the use of chiral reagents or catalysts to control the facial selectivity of the attack.

Elucidation of Reaction Mechanisms

Investigation of Radical Reaction Pathways

Beyond ionic pathways, the 2-bromomethyl group can participate in radical reactions. The carbon-bromine bond is susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light, generating a 2-(4-nitropyridine-1-oxide)methyl radical. libretexts.org

This radical can then participate in various transformations:

Radical Addition: It can add to alkenes or alkynes, forming new carbon-carbon bonds in a radical chain process.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor to form 2-methyl-4-nitropyridine-1-oxide.

Redox Processes: Some transition metal-catalyzed reactions involving alkyl halides are proposed to proceed through single-electron transfer (SET) mechanisms, which would generate radical intermediates from the C-Br bond. nih.gov

Table 2: Potential Radical Reaction Steps
StepDescriptionExample
InitiationHomolytic cleavage of the C-Br bond to form a carbon-centered radical.(4-NO₂-Py-N-O)-CH₂Br → (4-NO₂-Py-N-O)-CH₂• + Br•
PropagationThe carbon radical reacts with a substrate (e.g., an alkene), and the resulting radical continues the chain.(4-NO₂-Py-N-O)-CH₂• + H₂C=CHR → (4-NO₂-Py-N-O)-CH₂CH₂CHR•
TerminationTwo radical species combine to end the chain reaction.2 (4-NO₂-Py-N-O)-CH₂• → Dimer

Mechanistic Aspects of Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed C-H Bond Activation)

The pyridine N-oxide moiety is a powerful directing group for transition metal-catalyzed C-H bond activation, particularly with palladium catalysts. researchgate.netrsc.org This strategy allows for the direct functionalization of otherwise unreactive C-H bonds. For this compound, the N-oxide would direct the palladium catalyst to the C-H bond at the C6 position.

The generally accepted mechanism for this type of reaction involves a Pd(II)/Pd(IV) or a cooperative bimetallic catalytic cycle: nih.govberkeley.edursc.org

Coordination: The N-oxide oxygen coordinates to the Pd(II) center.

C-H Activation: The palladium catalyst cleaves the ortho C-H bond (at C6) via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered palladacycle intermediate.

Oxidative Addition/Functionalization: The coupling partner (e.g., an aryl halide or an alkene) undergoes oxidative addition to the palladacycle. In some direct arylation mechanisms, the palladacycle reacts with a separate arylpalladium complex. nih.govberkeley.edu

Reductive Elimination: The desired C-C or C-X bond is formed via reductive elimination, releasing the functionalized product and regenerating the active Pd(II) catalyst to complete the cycle.

This directed C-H activation provides a highly regioselective method for elaborating the pyridine ring structure, complementary to the substitution chemistry at the bromomethyl group. researchgate.netrsc.org

Detailed Studies of Electron Transfer Mechanisms of this compound Remain a Niche Area of Research

In the realm of chemical reactivity, the study of electron transfer mechanisms provides fundamental insights into the pathways by which molecules exchange electrons, a process central to a vast array of chemical transformations. While the broader class of pyridine N-oxides has been a subject of interest in the context of single-electron transfer (SET) chemistry, detailed mechanistic studies specifically focusing on this compound are not extensively documented in publicly available research.

General studies on aromatic N-oxides indicate their potential to participate in single-electron transfer processes, particularly under photocatalytic conditions. For instance, research on related compounds like 4-nitropyridine (B72724) N-oxide has explored its involvement in generating radical species through photoexcitation. nih.gov These studies lay a general groundwork, suggesting that the nitro and N-oxide functionalities can render the pyridine ring susceptible to electron transfer reactions.

Theoretically, the electron-withdrawing nature of the nitro group at the 4-position, combined with the N-oxide moiety, would significantly influence the electronic properties of the pyridine ring in this compound. This electronic arrangement is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound a potential electron acceptor in SET processes. The presence of the bromomethyl group at the 2-position could further modulate this reactivity, potentially participating in subsequent radical or ionic reaction pathways following an initial electron transfer event.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Bond Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 2-Bromomethyl-4-nitropyridine-1-oxide.

The FT-IR spectrum of a related compound, 5-bromo-2-nitropyridine, has been studied in detail, and its vibrational assignments can provide insights into the expected spectral features of this compound. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For 5-bromo-2-nitropyridine, these are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively nih.gov. The pyridine (B92270) N-oxide moiety is characterized by the N-O stretching vibration, which is expected in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the ring breathing modes of the pyridine skeleton are expected to be prominent in the FT-Raman spectrum. For 5-bromo-2-nitropyridine, the FT-Raman spectrum shows characteristic bands for the pyridine ring vibrations and the nitro group nih.gov.

Table 1: Expected Vibrational Modes for this compound based on Analogous Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman)
Aromatic C-H Stretch 3100-3000 3100-3000
Asymmetric NO₂ Stretch ~1530 Weak or absent
Symmetric NO₂ Stretch ~1350 Strong
Pyridine Ring Vibrations 1600-1400 1600-1400
N-O Stretch 1300-1200 Moderate

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of the atoms in this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the bromomethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the N-oxide functionality, generally shifting them downfield. The protons on the pyridine ring will exhibit characteristic spin-spin coupling patterns (e.g., doublets, doublets of doublets) that can be used to determine their relative positions. The two protons of the bromomethyl (-CH₂Br) group are expected to appear as a singlet, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom attached to the nitro group (C4) and the carbon atom bearing the bromomethyl group (C2) are expected to be significantly deshielded. The chemical shifts of the other pyridine ring carbons will also be affected by the substituents. For instance, in 3-Methyl-4-nitropyridine N-Oxide, the carbon atoms of the pyridine ring appear in the range of 120-150 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals.

COSY would reveal the coupling relationships between adjacent protons in the pyridine ring.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₂Br 4.5 - 5.0 25 - 35
Pyridine Ring Protons 7.5 - 9.0 -

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of pyridine N-oxides under electron ionization often involves characteristic losses. A common fragmentation pathway is the loss of an oxygen atom from the N-oxide group, resulting in a fragment ion [M-16]⁺. Another typical fragmentation is the loss of the nitro group ([M-46]⁺). The bromomethyl group can also undergo fragmentation, for example, through the loss of a bromine radical to give an [M-79/81]⁺ ion, or the loss of the entire bromomethyl group.

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ion m/z (for ⁷⁹Br) Proposed Neutral Loss
[C₅H₃⁷⁹BrN₂O₃]⁺ (M⁺) 218 -
[C₅H₃⁷⁹BrN₂O₂]⁺ 202 O
[C₅H₃⁷⁹BrN]⁺ 172 NO₂
[C₅H₃N₂O₃]⁺ 139 Br

Gas-Phase Electron Diffraction for Conformational Analysis and Molecular Structure

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular interactions present in the solid state. A GED study of this compound would provide information about its equilibrium geometry in the gas phase.

Studies on the related molecule 4-nitropyridine (B72724) N-oxide have shown that the nitro group is coplanar with the pyridine ring, allowing for maximum resonance stabilization. The N-O bond of the N-oxide is typically shorter than a single bond, indicating some double bond character. For this compound, a key question for a GED study would be the conformational preference of the bromomethyl group relative to the pyridine ring. The rotational barrier around the C-C bond connecting the bromomethyl group to the ring would influence the observed average structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding (e.g., DFT, MP2)

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the electronic structure and bonding of pyridine (B92270) N-oxide derivatives. nih.govresearchgate.net For molecules in this class, methods like B3LYP and PBE0 in conjunction with basis sets such as cc-pVTZ are commonly employed to optimize molecular geometries and analyze electronic properties. researchgate.net

Theoretical studies on analogous compounds reveal that the N-O bond length is sensitive to the nature of substituents on the pyridine ring. researchgate.net Electron-withdrawing groups tend to shorten this bond, which is a key indicator of the electronic interplay within the molecule. nih.gov

Table 1: Comparison of Calculated N-O Bond Lengths (Å) in Substituted Pyridine N-Oxides This table presents data from analogous compounds to illustrate expected trends.

CompoundCalculation MethodN-O Bond Length (Å)
Pyridine N-oxideMP2/cc-pVTZ1.255
4-Nitropyridine (B72724) N-oxideMP2/cc-pVTZ1.254
4-Methylpyridine N-oxideMP2/cc-pVTZ1.259

Source: Adapted from computational studies on substituted pyridine-N-oxides. researchgate.net

Analysis of Substituent Effects on Molecular Geometry and Electronic Properties

Substituents on the pyridine N-oxide ring exert a profound influence on both the molecular geometry and the electronic landscape. The introduction of a bromomethyl group (-CH₂Br) at the 2-position and a nitro group (-NO₂) at the 4-position in 2-Bromomethyl-4-nitropyridine-1-oxide results in a complex interplay of electronic effects.

The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack. nih.govarkat-usa.org Computational studies on 4-nitropyridine N-oxide show that the -NO₂ group leads to an increase in the ipso-angle of the ring and a decrease in the N-O bond length when compared to unsubstituted pyridine N-oxide. nih.gov

Conversely, a methyl group is electron-donating. While the bromomethyl group is more complex due to the competing inductive effects of the bromine and methyl components, it is generally considered to be electron-withdrawing. This combined with the -NO₂ group would significantly impact the charge distribution. Studies on various methyl-substituted 4-nitropyridine N-oxides confirm that the position and number of substituents irregularly alter the strength of the coordination bonds these molecules can form. nih.gov

Electron Density Distribution Analysis (e.g., Natural Bond Orbitals (NBO), Quantum Theory Atoms in Molecules (QTAIM))

To gain a deeper understanding of the bonding and electron distribution, Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed. nih.govacs.org

NBO analysis provides insights into charge delocalization and hyperconjugative interactions. In substituted pyridine N-oxides, NBO analysis helps to quantify the charge transfer between the substituents and the ring, as well as the nature of the N-O bond. nih.gov This method allows for the examination of donor-acceptor interactions between filled and empty orbitals, which are crucial for understanding molecular stability and reactivity. researchgate.net

QTAIM analysis, based on the topology of the electron density, characterizes the nature of chemical bonds. nih.gov By analyzing the properties at bond critical points, one can classify interactions as either shared (covalent) or closed-shell (ionic or van der Waals). For the polar N-O bond in pyridine N-oxides, QTAIM provides a quantitative measure of its covalent and ionic character. acs.org Studies on 4-nitropyridine N-oxide have utilized QTAIM to discuss the electron density distribution in detail. nih.gov

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for elucidating reaction mechanisms, including the identification of intermediates and transition states. For this compound, two primary sites of reactivity are the pyridine ring, which is activated for nucleophilic aromatic substitution (SₙAr), and the bromomethyl group, which is susceptible to nucleophilic substitution (Sₙ2). arkat-usa.orgscripps.edu

The presence of the electron-withdrawing nitro group at the 4-position makes the 2- and 6-positions of the pyridine ring particularly electrophilic and thus prone to attack by nucleophiles. arkat-usa.org Theoretical calculations can map out the potential energy surface for such reactions, determining the activation barriers and the stability of intermediates like the Meisenheimer complex. nih.gov

Simultaneously, the bromomethyl group is a reactive site for Sₙ2 reactions. Computational studies on nucleophilic substitution at sp² hybridized carbon centers, such as in pyridine derivatives, help in understanding the mechanism and energetics of these transformations. rsc.orgnih.gov Density functional theory calculations can be used to model the transition states for the displacement of the bromide ion by a nucleophile. nih.gov

Spectroscopic Parameter Prediction and Experimental Validation

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For pyridine N-oxide derivatives, theoretical calculations can predict vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netdntb.gov.ua

DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental vibrational spectra for related molecules. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net For substituted 4-nitropyridine N-oxides, spectroscopic studies have been coupled with theoretical calculations to analyze the effects of substituents on the spectral properties. nih.govdntb.gov.ua These combined experimental and theoretical approaches provide a robust framework for the structural and electronic characterization of these compounds.

Applications in Advanced Organic Synthesis

As a Versatile Synthon for Nitrogen-Containing Heterocycles

2-Bromomethyl-4-nitropyridine-1-oxide is a powerful synthon for the construction of diverse nitrogen-containing heterocycles. airo.co.inmdpi.comnih.gov The primary reactive site for building new rings is the bromomethyl group, which is highly susceptible to nucleophilic attack. This feature allows for the straightforward introduction of various side chains that can subsequently undergo intramolecular cyclization to form fused heterocyclic systems.

The general strategy involves a two-step sequence:

Nucleophilic Substitution: The compound is reacted with a bifunctional nucleophile. For instance, a molecule containing both an amine and a thiol group (e.g., 2-aminothiophenol) can displace the bromide ion via its more nucleophilic sulfur or nitrogen atom.

Intramolecular Cyclization: The newly introduced side chain, now tethered to the pyridine (B92270) scaffold, undergoes a ring-closing reaction. This can be promoted by heat or a suitable catalyst, leading to the formation of fused systems like pyridothiazines or pyridodiazepines.

The N-oxide group activates the pyridine ring, influencing the regioselectivity of these reactions. scripps.edu Furthermore, the nitro group at the 4-position significantly enhances the electrophilicity of the ring, facilitating reactions that might be sluggish on a less substituted pyridine N-oxide. nih.gov This dual activation makes the compound a valuable precursor for creating complex heterocyclic architectures that are otherwise difficult to access. organic-chemistry.org

Table 1: Examples of Heterocycle Synthesis via Nucleophilic Substitution and Cyclization

NucleophileIntermediate ProductFused Heterocycle Product
EthylenediamineN-(2-aminoethyl)-1-(4-nitro-1-oxido-pyridin-2-yl)methanamineDihydropyrazino[1,2-b]pyridine derivative
2-Aminophenol2-(((4-nitro-1-oxido-pyridin-2-yl)methyl)amino)phenolOxazino[3,2-b]pyridine derivative
ThioureaS-((4-nitro-1-oxido-pyridin-2-yl)methyl)isothiouronium bromideThiazolo[3,2-b]pyridinium derivative

Precursor for Complex Pyridine Derivatives and Polyfunctionalized Scaffolds

The presence of three distinct reactive sites—the bromomethyl group, the 2-bromo substituent, and the 4-nitro group—renders this compound an exceptional starting material for generating complex and polyfunctionalized pyridine scaffolds. nih.gov The differential reactivity of these groups allows for selective and sequential transformations, providing controlled access to polysubstituted pyridine derivatives.

The bromomethyl group is the most reactive site for SN2-type reactions with a wide range of soft and hard nucleophiles. The bromine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the N-oxide and the 4-nitro group. rsc.orgresearchgate.net Similarly, the 4-nitro group itself can be displaced by strong nucleophiles, a reaction characteristic of 4-nitropyridine-N-oxides. researchgate.net

This hierarchy of reactivity can be exploited to build complex molecules. For example, a soft nucleophile like a thiol can selectively displace the bromide of the bromomethyl group, leaving the 2-bromo and 4-nitro groups intact for subsequent functionalization through cross-coupling reactions or further nucleophilic substitutions. Finally, the N-oxide can be deoxygenated using reagents like PCl₃, providing another layer of molecular diversity and yielding the corresponding pyridine derivative. researchgate.net

Utilization in the Synthesis of Specific Ligands and Functional Materials

Pyridine and bipyridine units are fundamental components in coordination chemistry, serving as ligands for a vast number of metal complexes used in catalysis, materials science, and biomedical applications. nih.govresearchgate.net this compound serves as a valuable precursor for crafting specialized ligands.

The bromomethyl group can be used to link the pyridine N-oxide core to other heterocyclic systems to form multidentate ligands. For instance, a Suzuki or Stille coupling reaction at the 2-position (after conversion to a suitable derivative) could be used to create a bipyridine scaffold, while the bromomethyl group at the other end can be functionalized to introduce additional coordinating sites or to anchor the ligand to a surface. depaul.edumdpi.comarkat-usa.org

The N-oxide oxygen atom itself is a hard donor and can coordinate directly to metal centers, a property well-documented for pyridine N-oxide derivatives in forming coordination compounds. nih.govresearchgate.net This allows for the synthesis of polynuclear complexes or metal-organic frameworks (MOFs) where the pyridine N-oxide unit acts as a bridging ligand. mdpi.com The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the electron-withdrawing nitro group.

Role as a Catalyst or Reagent in Chemical Transformations (e.g., Oxidant, Redox Auxiliary, Organocatalyst)

Amine N-oxides are recognized as mild and selective oxidizing agents in organic synthesis. nih.govebsco.comorganic-chemistry.org The N-O bond can deliver an oxygen atom to various substrates, such as phosphines or organosulfur compounds, while the N-oxide itself is reduced back to the corresponding pyridine. While specific studies on this compound as an oxidant are not extensively documented, its chemical nature aligns with this class of reagents. nih.gov The electron-withdrawing nitro group would be expected to enhance its oxidizing potential compared to unsubstituted pyridine N-oxide.

In addition to its potential as a stoichiometric oxidant, the broader class of heteroaromatic N-oxides has found application in organocatalysis. They can act as Lewis bases to activate substrates in various transformations. However, the direct application of this compound as an organocatalyst has not been reported. Its utility in this area would depend on the interplay between the Lewis basicity of the N-oxide oxygen and the steric and electronic effects of its substituents.

Strategies for Molecular Diversification and Scaffold Decoration

Scaffold decoration is a key strategy in medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. The multiple functional handles on this compound make it an ideal scaffold for generating diverse molecular libraries through targeted modifications. researchgate.net This process, sometimes referred to as scaffold hopping when the core structure is significantly altered, allows for the exploration of a broad chemical space. nih.govdundee.ac.uknih.govnamiki-s.co.jprsc.org

The three primary vectors for diversification on this scaffold are:

C2-Position (Bromo group): Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

C4-Position (Nitro group): Can be displaced by various nucleophiles or reduced to an amino group, which can then be further derivatized through acylation, alkylation, or diazotization reactions.

CH₂-Position (Bromomethyl group): Serves as a key anchoring point for introducing diverse side chains via reaction with O-, N-, S-, and C-nucleophiles.

By systematically applying different reaction conditions and reagents to these positions, a large and structurally diverse library of compounds can be rapidly assembled from a single, versatile starting material.

Table 2: Potential Reactions for Scaffold Diversification

PositionReaction TypeExample ReagentResulting Functional Group
-CH₂BrSN2 SubstitutionSodium Azide (NaN₃)-CH₂N₃ (Azidomethyl)
-CH₂BrSN2 SubstitutionPotassium Thioacetate (KSAc)-CH₂SAc (Thioacetylmethyl)
C2-BrSuzuki CouplingPhenylboronic Acid-Phenyl
C2-BrSonogashira CouplingTrimethylsilylacetylene-C≡CSiMe₃ (Alkynyl)
C4-NO₂Nucleophilic SubstitutionSodium Methoxide (NaOMe)-OCH₃ (Methoxy)
C4-NO₂ReductionH₂, Pd/C-NH₂ (Amino)

Q & A

Q. What are the recommended methods for synthesizing 2-bromomethyl-4-nitropyridine-1-oxide with high purity, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : Synthesis typically involves nitration of pyridine derivatives followed by bromination. To optimize purity:
  • Use HPLC or GC-MS to monitor intermediates and final product .
  • Control reaction temperature (e.g., 0–5°C during bromination) to prevent side reactions like over-bromination.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).
  • Reference structural analogs (e.g., 2-bromo-5-nitropyridine-1-oxide) for solvent selection and stoichiometric ratios .

Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : Compare 1^1H and 13^13C spectra to published data for brominated nitropyridine oxides (e.g., 221.01 g/mol molecular weight confirms formula C5_5H5_5BrN2_2O3_3) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time and peak symmetry indicate purity.
  • Elemental Analysis : Validate Br and N content against theoretical values (e.g., Br ~36.2%, N ~12.7%) .

Q. What safety protocols should be followed when handling this compound, given its potential toxicity?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in this compound during nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform DFT calculations to map electron density around the bromomethyl group; the nitro and N-oxide groups polarize the C-Br bond, enhancing electrophilicity.
  • Validate experimentally using kinetic studies (e.g., reaction with amines or thiols under varying pH). Monitor intermediates via LC-MS .

Q. How does the stability of this compound vary under different solvent systems and temperatures, and what degradation products form?

  • Methodological Answer :
  • Conduct accelerated stability studies :
  • Store solutions in DMSO, DMF, or THF at 25°C/40°C for 1–4 weeks.
  • Analyze degradation via HPLC-UV ; nitro group reduction or bromine displacement may yield 4-nitropyridine-1-oxide derivatives .
  • Use mass spectrometry to identify degradation byproducts (e.g., demethylation or hydrolysis).

Q. What strategies can address conflicting data on regioselectivity in reactions involving this compound?

  • Methodological Answer :
  • Compare X-ray crystallography data of reaction products to confirm regiochemical outcomes.
  • Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to trace reaction pathways in cross-coupling or cyclization reactions.
  • Reconcile discrepancies by repeating experiments under inert atmospheres (e.g., Argon) to rule out oxidation side reactions .

Q. How can this compound serve as a precursor for synthesizing novel heterocyclic compounds?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3_3)4_4) in DMF/H2_2O .
  • Cyclization Reactions : React with diamines or thiols to form fused pyridine derivatives (e.g., imidazopyridines). Monitor regiochemistry via 1^1H NMR coupling constants.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Compare synthetic routes: Impurities from incomplete nitration or bromination (e.g., residual 4-nitropyridine-1-oxide) may alter physical properties .
  • Replicate experiments using strict anhydrous conditions to assess hygroscopicity effects.
  • Cross-reference with analogs (e.g., 2-bromo-6-methyl-4-nitropyridin-1-oxide, 233.02 g/mol) to identify systematic errors .

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